Atorvastatin magnesium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

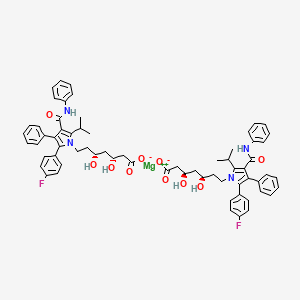

Atorvastatin magnesium is an HMG-CoA inhibitor.

Applications De Recherche Scientifique

Neuroprotective Effects

Recent studies have highlighted the neuroprotective synergy of atorvastatin when combined with magnesium L-threonate. This combination has shown promising results in reducing the cognitive decline associated with Alzheimer's disease (AD).

- Study Findings : A study demonstrated that the administration of atorvastatin and magnesium L-threonate in a rat model of AD resulted in significant improvements in cognitive functions. Key outcomes included reduced transfer latency in the elevated plus maze test and improved anti-cholinesterase activity, indicating enhanced cognitive performance and reduced oxidative stress levels .

- Mechanism : Magnesium plays a critical role in synaptic plasticity and is known to mitigate oxidative stress, which is often elevated in neurodegenerative diseases. The combination therapy not only improved cognitive outcomes but also decreased harmful nitric oxide levels while increasing antioxidant enzyme activities .

Cardiovascular Health

Atorvastatin magnesium has been recognized for its role in managing hyperlipidemia and improving lipid profiles.

- Clinical Evidence : Research indicates that patients receiving atorvastatin alongside magnesium supplements exhibited significantly higher serum magnesium levels and improved lipid parameters, including increased high-density lipoprotein (HDL) cholesterol and lecithin cholesterol acyltransferase (L-CAT) activity .

- Mechanistic Insights : Magnesium is essential for various enzymatic processes involved in lipid metabolism, potentially enhancing the efficacy of atorvastatin by facilitating cholesterol metabolism through enzymes such as LCAT .

Treatment of Chronic Subdural Hematoma

Atorvastatin has been investigated for its efficacy in treating chronic subdural hematoma (CSDH).

- Clinical Outcomes : A study suggested that atorvastatin treatment could reduce hematomas and improve clinical outcomes in patients with CSDH. The findings indicated a potential therapeutic role for atorvastatin, possibly augmented by magnesium's effects on vascular health and inflammation .

Synergistic Effects with Other Treatments

The combination of atorvastatin with magnesium has shown synergistic effects when used alongside other therapeutic agents.

- Research Insights : Studies have indicated that this combination can enhance the pharmacological action of statins on cholesterol biosynthesis by improving their absorption and efficacy in the liver . This suggests that this compound could be beneficial in multi-drug regimens aimed at cardiovascular health.

Data Summary

The following table summarizes key findings from recent studies on this compound:

| Application | Study Findings | Mechanism |

|---|---|---|

| Neuroprotection | Improved cognitive function in AD models; reduced oxidative stress | Enhances synaptic plasticity; reduces harmful free radicals |

| Cardiovascular Health | Increased HDL levels; improved lipid profiles | Facilitates lipid metabolism through enzymatic activity |

| Chronic Subdural Hematoma | Reduced hematoma size; improved patient outcomes | Potential anti-inflammatory effects |

| Synergistic Effects | Enhanced statin absorption; improved efficacy alongside other treatments | Increases passive diffusion into hepatocytes |

Propriétés

Numéro CAS |

874114-41-7 |

|---|---|

Formule moléculaire |

C66H68F2MgN4O10 |

Poids moléculaire |

1139.6 g/mol |

Nom IUPAC |

magnesium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate |

InChI |

InChI=1S/2C33H35FN2O5.Mg/c2*1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;/h2*3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);/q;;+2/p-2/t2*26-,27-;/m11./s1 |

Clé InChI |

MZUOYVUQORIPHP-MNSAWQCASA-L |

SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Mg+2] |

SMILES isomérique |

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Mg+2] |

SMILES canonique |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Mg+2] |

Apparence |

Solid powder |

Key on ui other cas no. |

874114-41-7 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Atorvastatin magnesium anhydrous, Atorvastatin magnesium |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.